Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of aniline, chloro, and difluoro groups attached to a butenoate backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method includes the use of aniline, ethyl chloroacetate, and difluorobutenoic acid as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, temperature control, and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate can be compared with other similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Similar backbone but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144850-63-5 |
---|---|
Molecular Formula |
C12H12ClF2NO2 |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
ethyl 3-anilino-4-chloro-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C12H12ClF2NO2/c1-2-18-11(17)8-10(12(13,14)15)16-9-6-4-3-5-7-9/h3-8,16H,2H2,1H3 |
InChI Key |
SXWVHXQTCXRRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)Cl)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.